Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate
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Description
Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C28H28N2O3S and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research in the field of organic chemistry has explored the synthesis of substituted tetrahydroquinoline derivatives due to their relevance in pharmaceutical chemistry and material science. For instance, Dyachenko et al. (2015) reported the multicomponent synthesis of substituted tetrahydroquinoline derivatives through condensation reactions, showcasing the versatility of these compounds in synthetic chemistry (Dyachenko et al., 2015). Similarly, other studies have detailed the facile synthesis of tetrahydroquinoline and pyrimido[4,5-b]quinoline derivatives, emphasizing their potential in creating new materials and bioactive molecules (Elkholy & Morsy, 2006; Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Biological Applications
The biological activity of tetrahydroquinoline derivatives has been a significant area of interest. Compounds within this class have been studied for their antimicrobial properties, as seen in the synthesis and evaluation of 3-heteroarylthioquinoline derivatives for antituberculosis activity (Chitra et al., 2011). Furthermore, the antifungal properties of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues have been explored, indicating the pharmaceutical relevance of these structures (Gholap et al., 2007).
Material Science and Other Applications
In material science, tetrahydroquinoline derivatives have shown promise due to their chemical properties, which can be tailored for specific applications. For example, the development of fluorescence derivatization reagents for alcohols in high-performance liquid chromatography highlights the utility of these compounds in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
properties
IUPAC Name |
propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-2-16-32-26(31)19-34-28-24(17-29)27(23-10-6-7-11-25(23)30-28)21-12-14-22(15-13-21)33-18-20-8-4-3-5-9-20/h3-5,8-9,12-15H,2,6-7,10-11,16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPZZYFUSSLKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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